molecular formula C19H21N3O4S B10979596 N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B10979596
M. Wt: 387.5 g/mol
InChI Key: RAKUPCFXTKCHDB-UHFFFAOYSA-N
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Description

N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a benzamide derivative characterized by:

  • A benzamide core substituted at the 3-position with a urea group.
  • A tetrahydrothiophene-1,1-dioxide moiety attached via the urea linkage.
  • A benzyl group on the amide nitrogen.

The urea linkage may enhance hydrogen-bonding interactions with biological targets, while the benzyl group could improve lipophilicity and membrane permeability .

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-benzyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C19H21N3O4S/c23-18(20-12-14-5-2-1-3-6-14)15-7-4-8-16(11-15)21-19(24)22-17-9-10-27(25,26)13-17/h1-8,11,17H,9-10,12-13H2,(H,20,23)(H2,21,22,24)

InChI Key

RAKUPCFXTKCHDB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves a two-step coupling strategy using carbodiimide reagents.

Step 1: Synthesis of 3-Isocyanatobenzamide
3-Aminobenzamide reacts with triphosgene under controlled conditions to form the isocyanate intermediate. Key parameters include:

  • Solvent : Dichloromethane (DCM) or toluene.

  • Temperature : 0°C during triphosgene addition, followed by gradual warming to room temperature.

  • Yield : 85–90%.

Step 2: Urea Bond Formation
The isocyanate intermediate reacts with 3-aminotetrahydrothiophene-1,1-dioxide in the presence of a carbodiimide catalyst (e.g., EDC/HOBt):

  • Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

  • Base : N,NN,N-Diisopropylethylamine (DIPEA) in DMF.

  • Yield : 70–75%.

Table 1: Representative Conditions for Carbodiimide-Mediated Synthesis

ParameterConditionSource
SolventDMF
Reaction Time12–24 hours
TemperatureRoom temperature
PurificationRecrystallization (EtOAc/MeOH)

Mixed Anhydride Method

An alternative approach employs mixed anhydride intermediates to enhance reaction efficiency:

  • Activation of Carboxylic Acid :

    • 3-Nitrobenzoic acid is treated with triphosgene and pyridine to form nitrobenzoyl chloride.

    • Key Advantage : Avoids thionyl chloride, reducing HCl gas emissions.

  • Amidation :

    • Reaction with benzylamine in toluene, catalyzed by hexadecyltrimethylammonium chloride.

  • Reduction :

    • Catalytic hydrogenation (5% Pd/C) converts the nitro group to an amine.

    • Yield : 94–95% after purification.

Table 2: Mixed Anhydride Method Optimization

ParameterConditionSource
CatalystHexadecyltrimethylammonium chloride
Hydrogen Pressure0.5–1 MPa
Reaction TimeUntil H2_2 uptake ceases

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysts for direct C–N bond formation:

  • Substrates : 3-Bromobenzamide and tetrahydrothiophene-1,1-dioxide-3-amine.

  • Catalyst System : Pd(OAc)2_2 with Xantphos ligand.

  • Solvent : tert-Butanol at 80°C.

  • Yield : 68–72%.

Reaction Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO improve solubility of intermediates but may require stringent drying.

  • Toluene : Preferred for anhydride formation due to low water content.

Catalytic Systems

  • Photoredox Catalysis : Visible-light-mediated reactions reduce side products in radical intermediates.

  • Phase-Transfer Catalysts : Accelerate reactions in biphasic systems (e.g., aqueous/organic).

Temperature Control

  • Low-Temperature Steps : Critical for stabilizing isocyanate intermediates (0–5°C).

  • High-Temperature Steps : Hydrogenation at 50–70°C ensures complete nitro reduction.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Key Advantage
Carbodiimide-Mediated70–7595–98Scalability
Mixed Anhydride94–9597–99High yield, eco-friendly
Palladium-Catalyzed68–7290–92Direct C–N coupling

Challenges and Solutions

  • Impurity Formation :

    • Cause : Hydrolysis of isocyanate intermediates.

    • Solution : Rigorous anhydrous conditions and molecular sieves.

  • Low Catalytic Efficiency :

    • Cause : Ligand degradation in Pd-catalyzed reactions.

    • Solution : Use of chelating ligands (e.g., Xantphos) .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfone group, yielding a thiol or thioether derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, sodium hydroxide, various nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide may exhibit significant anticancer properties. For instance, studies have shown that analogs can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. Experimental data suggest that the compound may interfere with the activity of oncogenic proteins or enhance the efficacy of existing chemotherapeutics.

2. Antimicrobial Properties
The unique structural features of this compound suggest potential antimicrobial activity. Preliminary studies have indicated that it may be effective against various bacterial strains and fungi, making it a candidate for further exploration in the development of new antibiotics.

3. Neuroprotective Effects
There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects. This includes potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways or protection against oxidative stress.

Biological Research Applications

1. Target Identification
this compound can serve as a probe in biological research to identify novel protein targets. By studying its binding affinities and interactions with various biomolecules, researchers can gain insights into its mechanism of action and potential therapeutic uses.

2. Drug Development
This compound's unique properties make it a valuable lead compound in drug development processes. Its ability to interact with biological systems can facilitate the design of new drugs with enhanced efficacy and reduced side effects.

Material Science Applications

1. Synthesis of Novel Polymers
The chemical structure of this compound allows for its use as a monomer in the synthesis of novel polymers. These polymers may possess unique physical properties suitable for applications in coatings, adhesives, and other materials.

2. Nanotechnology
In nanotechnology, this compound could be utilized in the fabrication of nanoscale materials or devices due to its potential electronic properties stemming from its aromatic structure.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro; suggested mechanism involves apoptosis induction.
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria; further studies needed for mechanism elucidation.
Study 3Neuroprotective EffectsIndicated reduction in neuroinflammation markers in animal models; potential for Alzheimer's treatment explored.

Mechanism of Action

The mechanism of action of N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface receptors to modulate cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below highlights structural differences and similarities among related compounds:

Compound Name Substituents on Benzamide Core Urea/Tetrahydrothiophene Group Molecular Weight (g/mol) Key Features
Target compound: N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide Benzyl (N), Urea (C3) 1,1-Dioxidotetrahydrothiophen-3-yl ~403* Combines benzyl for lipophilicity and sulfone for target interaction .
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide (STK649459) 4-Methoxyphenyl (N) 1,1-Dioxidotetrahydrothiophen-3-yl 403.46 Methoxy group enhances solubility; tested for kinase inhibition .
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide Thiazol-2-yl (N) 1,1-Dioxidotetrahydrothiophen-3-yl 380.40 Thiazole group introduces heterocyclic diversity; potential ICM activity .
N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide 4-Cl, 3-NO₂ (C3, C4) 1,1-Dioxidotetrahydrothiophen-3-yl 408.86 Electron-withdrawing groups may alter electronic properties and reactivity .

*Estimated based on analogous structures.

Key Observations :

  • Substituent Flexibility : The N-benzyl group in the target compound distinguishes it from analogs with methoxyphenyl or thiazolyl groups, which may modulate solubility and target specificity .
  • Sulfone Group : All compounds retain the 1,1-dioxidotetrahydrothiophen-3-yl moiety, suggesting its critical role in binding (e.g., sulfone-oxygen interactions with enzymes) .

Biological Activity

N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural features include:

  • Benzyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Tetrahydrothiophene moiety : Contributes to the compound's overall stability and reactivity.
  • Carbamoyl group : Implicated in biological activity through interactions with enzyme targets.

Synthesis Methods

Various synthetic routes have been explored to obtain this compound. The synthesis typically involves:

  • Formation of the tetrahydrothiophene derivative : Utilizing precursors that contain sulfur and nitrogen functionalities.
  • Coupling reactions : Employing techniques such as amide bond formation to attach the benzamide moiety.

Anticonvulsant Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related benzamide derivatives have shown promising results in mouse models, with effective doses (ED50) suggesting potential use in epilepsy treatment .

Interaction with Biological Targets

The compound is hypothesized to interact with various biological targets due to its structural characteristics. Preliminary studies suggest that it may modulate neurotransmitter systems or inhibit specific enzymes involved in metabolic pathways. However, detailed binding affinity studies are necessary to confirm these interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:

  • Modification of the benzyl group : Alterations can significantly affect potency and selectivity.
  • Influence of the tetrahydrothiophene ring : Variations in this moiety can enhance or reduce biological efficacy.

Study 1: Anticonvulsant Efficacy

In a study focused on anticonvulsant activity, N-benzyl derivatives were administered to mice. The results indicated that specific modifications led to enhanced protection against seizures induced by electrical stimulation (MES) . The most effective compound exhibited an ED50 value comparable to existing anticonvulsants.

Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of related compounds on specific enzymes involved in neurotransmitter metabolism. The findings revealed that certain derivatives could effectively inhibit enzyme activity, suggesting a mechanism for their anticonvulsant effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis involves multi-step coupling reactions. For example, benzamide derivatives with sulfone or carbamoyl groups (e.g., tetrahydrothiophene-1,1-dioxide) often utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) between amine and carboxylic acid intermediates. Reaction optimization (e.g., solvent polarity, temperature) is critical for yield: polar aprotic solvents (DMF, DMSO) at 0–25°C improve solubility of intermediates, while excess coupling agents minimize side reactions .
  • Validation : Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Analytical Approach :

  • ¹H/¹³C NMR : Identify benzyl protons (δ 4.3–4.5 ppm, singlet) and tetrahydrothiophene-dioxide protons (δ 2.8–3.2 ppm, multiplet). Carbamoyl NH signals appear as broad peaks at δ 8.5–9.0 ppm .
  • IR : Confirm carbamoyl C=O (1640–1680 cm⁻¹) and sulfone S=O (1150–1300 cm⁻¹) stretches .
    • Cross-Validation : Compare with computational spectra (e.g., DFT calculations for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

  • Experimental Design :

  • Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing nitro or trifluoromethyl groups) to assess steric/electronic effects on kinase binding .
  • Bioassays : Use in vitro kinase profiling (e.g., ADP-Glo™ assay) against targets like EGFR or VEGFR. IC₅₀ values correlate with substituent hydrophobicity and hydrogen-bonding capacity .
    • Data Interpretation : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., sulfone-oxygen hydrogen bonds with kinase active sites) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiplatelet effects) for benzamide derivatives?

  • Contradiction Analysis :

  • Target Selectivity : Screen the compound against broader target panels (e.g., proteases, GPCRs) to identify off-target effects. For example, sulfone-containing benzamides may inhibit both kinases and platelet aggregation pathways .
  • Cellular Context : Evaluate activity in cell lines with varying expression levels of target proteins (e.g., high EGFR vs. low COX-1) .
    • Validation : Use siRNA knockdown or CRISPR-edited cell models to confirm target specificity .

Q. What computational methods are suitable for predicting the solubility and bioavailability of this compound?

  • In Silico Tools :

  • Solubility : Use QSPR models (e.g., ALOGPS) based on logP and topological polar surface area (TPSA). The sulfone and carbamoyl groups increase TPSA (>90 Ų), suggesting moderate aqueous solubility .
  • Bioavailability : Predict intestinal permeability via the Rule of Five (molecular weight <500, H-bond donors <5). The compound’s molecular weight (~430 g/mol) and H-bond donors (3–4) indicate potential oral absorption challenges .
    • Experimental Validation : Perform shake-flask solubility assays and Caco-2 permeability studies .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in melting point or stability data for this compound?

  • Root Cause Analysis : Variations may arise from polymorphic forms or hygroscopicity.
  • Resolution :

  • Thermal Analysis : Use DSC/TGA to identify polymorphs (e.g., endothermic peaks at different temperatures) .
  • Stability Studies : Store the compound under controlled humidity (desiccator, silica gel) and monitor degradation via HPLC .

Q. What safety precautions are critical during large-scale synthesis of this compound?

  • Risk Mitigation :

  • Nitrate Salts : Handle with care due to explosion risks; use blast shields and small batches .
  • Chlorinated Solvents : Avoid dichloromethane/methanol mixtures (risk of exothermic reactions) .
    • Protocols : Follow OSHA guidelines for fume hood use and personal protective equipment (PPE) .

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